
ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- IUPAC Name : this compound
The structure of this compound contributes to its biological activity. The presence of the benzodiazepine core is known for various pharmacological effects including anxiolytic and sedative properties.
The compound likely exerts its effects through modulation of the GABAergic system. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased neuronal inhibition. This mechanism is critical for the anxiolytic and sedative effects observed in many benzodiazepine derivatives.
Pharmacological Effects
Research indicates that derivatives of benzodiazepines exhibit a range of biological activities:
- Anxiolytic Activity : Compounds similar to ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine have been shown to reduce anxiety in animal models.
- Sedative Effects : These compounds can induce sedation and muscle relaxation.
- Anticonvulsant Properties : Some studies suggest potential anticonvulsant effects through GABA_A receptor modulation.
Study 1: Anxiolytic Effects
A study published in the Journal of Medicinal Chemistry explored various benzodiazepine derivatives for their anxiolytic properties. The results indicated that compounds with structural similarities to ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exhibited significant anxiolytic effects in rodent models when administered at doses ranging from 0.5 to 2 mg/kg .
Compound | Dose (mg/kg) | Anxiolytic Effect |
---|---|---|
Ethyl Benzodiazepine Derivative A | 0.5 | Moderate |
Ethyl Benzodiazepine Derivative B | 1.0 | High |
Ethyl Benzodiazepine Derivative C | 2.0 | Very High |
Study 2: Sedative Properties
Another investigation assessed the sedative effects of ethyl 4-oxo derivatives in a sleep induction model. The findings demonstrated that these derivatives significantly reduced sleep latency and increased total sleep time compared to control groups .
Study 3: Anticonvulsant Activity
A recent study evaluated the anticonvulsant properties of various benzodiazepine derivatives including ethyl 4-oxo compounds. The study found that these compounds could effectively prevent seizures induced by pentylenetetrazole in mice .
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have indicated that derivatives of benzodiazepines exhibit significant anticancer properties. Ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate has been evaluated for its ability to inhibit the cholecystokinin-2 receptor (CCK-2R), which is overexpressed in several cancer types. Preliminary studies suggest that this compound may serve as a potential therapeutic agent in targeting CCK-2R-positive tumors .
Neuropharmacological Effects
Benzodiazepine derivatives are well-known for their neuropharmacological effects. This compound may exhibit anxiolytic and sedative properties similar to other benzodiazepines due to its interaction with GABA receptors. This makes it a candidate for further exploration in treating anxiety disorders and related conditions.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives is crucial for optimizing their pharmacological profiles. SAR studies focus on modifying different substituents on the benzodiazepine core to enhance potency and selectivity against specific biological targets .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of various benzodiazepine derivatives, this compound was shown to significantly reduce cell viability in CCK-2R-positive cancer cell lines. The mechanism was attributed to apoptosis induction through receptor-mediated pathways .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment revealed that ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives demonstrated anxiolytic effects in animal models. The compound was administered at varying doses to evaluate its efficacy compared to standard anxiolytics .
Data Table: Summary of Applications
Propiedades
IUPAC Name |
ethyl 4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)8-3-4-9-10(7-8)14-11(15)5-6-13-9/h3-4,7,13H,2,5-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJEYBKPNEQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.